Trichloro(N,N-dimethyloctylamine)boron

Catalog No.
S3549224
CAS No.
34762-90-8
M.F
C10H23BCl3N
M. Wt
274.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(N,N-dimethyloctylamine)boron

CAS Number

34762-90-8

Product Name

Trichloro(N,N-dimethyloctylamine)boron

IUPAC Name

trichloro-[dimethyl(octyl)azaniumyl]boranuide

Molecular Formula

C10H23BCl3N

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C10H23BCl3N/c1-4-5-6-7-8-9-10-15(2,3)11(12,13)14/h4-10H2,1-3H3

InChI Key

FXWXWPYCGVUYAA-UHFFFAOYSA-N

SMILES

[B-]([N+](C)(C)CCCCCCCC)(Cl)(Cl)Cl

Canonical SMILES

[B-]([N+](C)(C)CCCCCCCC)(Cl)(Cl)Cl

Description

The exact mass of the compound Trichloro(N,N-dimethyloctylamine)boron is 273.098913 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trichloro(N,N-dimethyloctylamine)boron is a complex organometallic compound with the chemical formula BCl₃(C₁₀H₂₃N). It is characterized by its stable, colorless liquid form and distinctive odor. This compound is known for its exceptional chemical properties, making it suitable for various industrial applications. With a CAS number of 34762-90-8, it exhibits remarkable stability and compatibility with a range of solvents and reagents. The compound is primarily utilized in the formulation of specialty chemicals, pharmaceuticals, and agrochemicals due to its unique reactivity and catalytic properties

, often acting as a catalyst. Its reactivity can be attributed to the presence of boron and chlorine atoms, which facilitate various organic transformations. For example, it can engage in nucleophilic substitution reactions where the amine group interacts with electrophiles. Additionally, it may decompose under certain conditions to release hydrogen chloride gas and other products, especially when exposed to moisture or high temperatures .

Trichloro(N,N-dimethyloctylamine)boron can be synthesized through several methods:

  • Direct Reaction: The compound can be produced by reacting boron trichloride with N,N-dimethyloctylamine under controlled conditions.
  • Solvent-Assisted Synthesis: Utilizing organic solvents can enhance the reaction efficiency and yield.
  • Catalytic Processes: Employing catalysts during synthesis may facilitate the formation of the desired product while minimizing by-products.

These methods highlight the versatility in synthesizing this compound for industrial applications

Trichloro(N,N-dimethyloctylamine)boron finds extensive use across various industries:

  • Catalysts: It serves as an effective catalyst in organic synthesis, aiding in the production of complex molecules.
  • Pharmaceuticals: The compound is integral to pharmaceutical manufacturing processes, contributing to drug development.
  • Agrochemicals: It plays a crucial role in formulating agrochemicals that enhance crop protection and agricultural productivity.
  • Specialty Chemicals: Its unique properties make it valuable in creating specialty chemicals for diverse applications

    Interaction studies involving Trichloro(N,N-dimethyloctylamine)boron focus on its reactivity with various substrates and potential environmental impacts. Research indicates that this compound can interact with strong oxidizing agents and may decompose under high heat or moisture, releasing hazardous by-products like hydrogen chloride. Environmental studies suggest that its aquatic toxicity is low, with LC₅₀ values indicating minimal impact on fish and aquatic invertebrates at certain concentrations .

Trichloro(N,N-dimethyloctylamine)boron shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Properties
Boron TrichlorideBCl₃A reactive boron halide used in chemical synthesis.
N,N-DimethyloctylamineC₁₀H₂₃NAn amine used as a precursor for various reactions.
TriethylamineC₆H₁₅NA tertiary amine used as a catalyst and solvent.
TrichloroethylamineC₂H₅Cl₃NA chlorinated amine used in various chemical processes.

Uniqueness: Trichloro(N,N-dimethyloctylamine)boron stands out due to its combination of boron and chlorine functionalities along with a long-chain alkyl amine structure. This unique composition enhances its catalytic efficiency and stability compared to other similar compounds, making it particularly effective in specialized applications within pharmaceuticals and agrochemicals

Physical Description

OtherSolid

Hydrogen Bond Acceptor Count

1

Exact Mass

273.098913 g/mol

Monoisotopic Mass

273.098913 g/mol

Heavy Atom Count

15

Wikipedia

Trichloro(N,N-dimethyloctylamine)boron

General Manufacturing Information

Paint and coating manufacturing
Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-: ACTIVE

Dates

Modify: 2024-02-18

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